(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazolidin-3-yl)methanone
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Overview
Description
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazolidin-3-yl)methanone is a complex organic compound that features both boron and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazolidin-3-yl)methanone typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the preparation of the boronic ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid, through the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent.
Thiazolidine Ring Formation: The thiazolidine ring is synthesized by reacting cysteine or a similar thiol-containing compound with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the boronic ester with the thiazolidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The boronic ester group can participate in various substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate for cross-coupling reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
- Potential applications in drug discovery due to its ability to form stable complexes with biological molecules.
- Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Boronic Ester: Acts as a Lewis acid, facilitating various organic transformations.
Thiazolidine Ring: Can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The thiazolidine moiety can inhibit enzymes by mimicking the transition state of enzyme substrates.
Signal Transduction: The compound may modulate signaling pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the thiazolidine ring but shares the boronic ester functionality.
Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the boronic ester group.
Uniqueness:
- The combination of boronic ester and thiazolidine functionalities in a single molecule makes (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiazolidin-3-yl)methanone unique. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3S/c1-15(2)16(3,4)21-17(20-15)13-7-5-12(6-8-13)14(19)18-9-10-22-11-18/h5-8H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZZIVLBWDFEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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